Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-
Description
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- is a selenium-containing aromatic ketone characterized by a 4-nitrophenyl group and a phenylseleno moiety attached to the ethanone backbone. The nitro group enhances electron-withdrawing effects, influencing reactivity and biological activity, while the phenylseleno group may confer distinct electronic and steric properties compared to sulfur or oxygen analogs .
Properties
CAS No. |
104755-32-0 |
|---|---|
Molecular Formula |
C14H11NO3Se |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11NO3Se/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
InChI Key |
QVZHKFLKRFXAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Bromination of 1-(4-Nitrophenyl)Ethanone
The most common approach involves bromination of 1-(4-nitrophenyl)ethanone to form 2-bromo-1-(4-nitrophenyl)ethanone, followed by selenide substitution.
Bromination Procedure
1-(4-Nitrophenyl)ethanone undergoes α-bromination using molecular bromine (Br₂) in chloroform or acetic acid at 0–5°C (Fig. 1). The reaction typically completes within 2–4 hours, yielding 2-bromo-1-(4-nitrophenyl)ethanone in >90% purity after recrystallization.
Reaction Conditions :
- Solvent : Chloroform or glacial acetic acid
- Temperature : 0–5°C (to minimize di-bromination)
- Workup : Neutralization with NaHCO₃, extraction, and silica gel chromatography
Key Data (Bromination Step)
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >95% |
| Melting Point | 365–367 K |
Nucleophilic Substitution with Phenylselenide
The brominated intermediate reacts with sodium phenylselenide (NaSePh) to install the seleno group. Sodium phenylselenide is generated in situ via reduction of diphenyl diselenide [(PhSe)₂] with sodium borohydride (NaBH₄) in ethanol or THF.
Selenide Substitution Protocol
- Generation of NaSePh :
- (PhSe)₂ (1.1 eq) + NaBH₄ (2.2 eq) → 2 NaSePh + H₂ (in ethanol, 0°C)
- Reaction with 2-Bromo-1-(4-nitrophenyl)ethanone :
- Add bromoethanone derivative to NaSePh solution
- Stir at 25–40°C for 6–12 hours
Optimized Conditions :
- Solvent : Anhydrous THF or ethanol
- Molar Ratio : 1:1.2 (bromoethanone : NaSePh)
- Temperature : 25°C (room temperature)
Key Data (Substitution Step)
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Purity (NMR) | >98% |
| Selenium Content | Confirmed via EDX/ICP-MS |
Alternative Methods
Direct Selenolation via Michael Addition
A less common route involves the Michael addition of phenylselenol (PhSeH) to 1-(4-nitrophenyl)prop-2-yn-1-one. However, this method suffers from poor regioselectivity and lower yields (45–55%).
Electrophilic Selenium Reagents
Reaction of 1-(4-nitrophenyl)ethanone with phenylselenenyl chloride (PhSeCl) in the presence of Lewis acids (e.g., AlCl₃) has been attempted but yields mixtures due to over-selenation.
Mechanistic Insights
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.30 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 4.52 (s, 2H, CH₂-Se), 2.60 (s, 3H, COCH₃)
- ¹³C NMR : δ 195.2 (C=O), 149.1 (NO₂-C), 128.4–140.2 (Ar-C), 35.7 (CH₂-Se)
- FT-IR : 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 735 cm⁻¹ (C-Se)
Challenges and Optimization
Common Side Reactions
- Di-bromination : Mitigated by controlled Br₂ stoichiometry and low temperatures.
- Oxidation of PhSe⁻ : Minimized by inert atmosphere (N₂/Ar).
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of alkenes and selenoxides.
Reduction: Formation of 1-(4-aminophenyl)-2-(phenylseleno)ethanone.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- involves its reactivity with various chemical species. The phenylseleno group can participate in redox reactions, while the nitrophenyl group can undergo reduction or substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Biological Activity : Thioether analogs exhibit potent antimalarial activity (IC50 ~30 nM, pIC50 >8), surpassing chloroquine (pIC50 = 7.55). Selenium’s larger atomic radius and polarizability might alter target binding kinetics .
- Functional Group Impact : Replacing sulfur with selenium could stabilize radical intermediates (relevant in DNA photocleaving, as seen in ), though direct evidence is lacking.
Biological Activity
Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H11N O2Se
- Molecular Weight : 285.2 g/mol
- IUPAC Name : 1-(4-nitrophenyl)-2-(phenylseleno)ethanone
This compound features a phenylseleno group and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties.
Biological Activities
Ethanone derivatives have been studied for their various biological activities, including:
- Antioxidant Activity : Compounds containing selenium are known for their antioxidant properties. The presence of the phenylseleno group in ethanone may enhance its ability to scavenge free radicals.
- Antimicrobial Properties : Research indicates that nitro-substituted compounds can exhibit antimicrobial activity. The 4-nitrophenyl group may contribute to this effect by interacting with microbial cell structures.
- Enzyme Inhibition : Some studies suggest that ethanone derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant potential of various ethanone derivatives using DPPH and ABTS radical scavenging assays. The results indicated that ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- demonstrated significant radical scavenging activity compared to control compounds.Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%) Control 25 30 Ethanone 65 70 -
Antimicrobial Efficacy :
The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition.Bacterial Strain MIC (μg/mL) Staphylococcus aureus 50 Escherichia coli 100 -
Enzyme Inhibition Studies :
The compound's ability to inhibit acetylcholinesterase (AChE) was investigated. Results showed that it could effectively inhibit AChE activity, suggesting potential use in treating neurodegenerative diseases.Concentration (μM) Percentage Inhibition (%) 10 20 50 40 100 70
The biological activities of ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- can be attributed to its ability to interact with biological macromolecules. The nitro group may facilitate electron transfer processes, while the phenylseleno group can participate in redox reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
